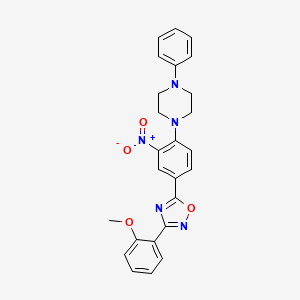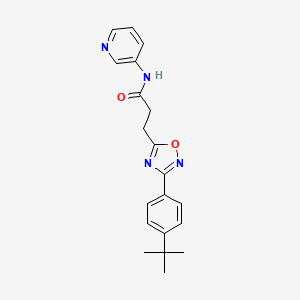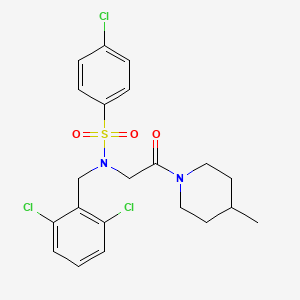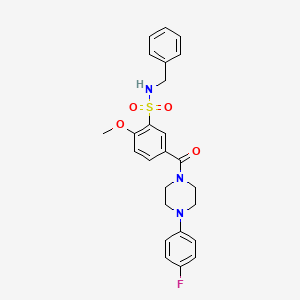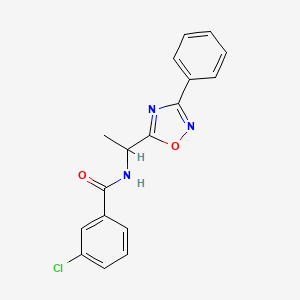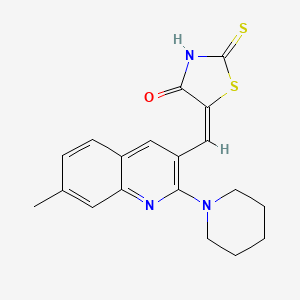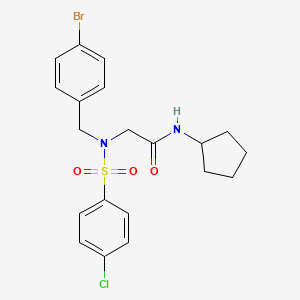
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential in treating various diseases.
Mecanismo De Acción
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which produces cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to the relaxation of smooth muscle cells and increased blood flow. 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has also been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which breaks down cGMP, leading to increased levels of cGMP and enhanced vasodilation.
Biochemical and Physiological Effects
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of tumor growth. 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has also been shown to improve endothelial function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has several advantages for lab experiments, including its high potency and selectivity for sGC. However, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has limited solubility in water, which can make it difficult to use in some experiments. Additionally, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has a short half-life, which can make it difficult to maintain consistent levels in experiments.
Direcciones Futuras
There are several future directions for the study of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272, including its potential use in treating other diseases, such as heart failure and stroke. Additionally, further research is needed to fully understand the mechanisms of action of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 and to develop more effective delivery methods. Finally, the use of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 in combination with other drugs may have synergistic effects and should be explored further.
Métodos De Síntesis
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 is synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclopentylacetamide, followed by the reaction of the resulting intermediate with 4-bromobenzylamine. The final product is obtained through purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been extensively studied for its potential in treating various diseases, including pulmonary hypertension, erectile dysfunction, and cancer. In pulmonary hypertension, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to improve pulmonary vascular resistance and reduce pulmonary arterial pressure. In erectile dysfunction, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to increase blood flow to the penis, resulting in improved erectile function. In cancer, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-cyclopentylacetamide 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrClN2O3S/c21-16-7-5-15(6-8-16)13-24(14-20(25)23-18-3-1-2-4-18)28(26,27)19-11-9-17(22)10-12-19/h5-12,18H,1-4,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWHAWHTUADSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

